molecular formula C19H11F3N2O4S B8024598 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile

4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile

Cat. No.: B8024598
M. Wt: 420.4 g/mol
InChI Key: OBBIOCQFTMNSJI-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile is a useful research compound. Its molecular formula is C19H11F3N2O4S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management and antibacterial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a complex structure that includes a thiazolidinone moiety, which is crucial for its biological activity. The synthesis typically involves the reaction of thiazolidinedione derivatives with various aromatic aldehydes under acidic or basic conditions to yield the desired product .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazolidinedione derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds are often in the range of 3.91 mg/L, indicating potent antibacterial effects .

CompoundMIC (mg/L)Bacterial Strain
Compound A3.91Staphylococcus aureus
Compound B4.50Escherichia coli
Compound C5.00Pseudomonas aeruginosa

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic effects, acting as agonists for peroxisome proliferator-activated receptors (PPARs). Compounds derived from thiazolidinediones, including our target compound, have been evaluated for their ability to enhance insulin sensitivity and lower blood glucose levels. In vitro studies have demonstrated that these compounds can significantly reduce glucose levels in diabetic models when compared to standard treatments like pioglitazone .

Case Studies

  • Antibacterial Efficacy Study : A study involving the synthesis and testing of thiazolidinedione derivatives showed that modifications at the phenyl ring significantly affected antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced efficacy against resistant bacterial strains .
  • Antidiabetic Assessment : Another study assessed the antidiabetic potential of a series of thiazolidinedione derivatives using alloxan-induced diabetic rats. The results indicated that certain derivatives had comparable effects to established antidiabetic drugs like metformin and rosiglitazone, showcasing their potential in managing diabetes .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic processes.
  • Antidiabetic Mechanism : It enhances insulin sensitivity by activating PPARγ pathways, leading to improved glucose uptake by cells.

Properties

IUPAC Name

4-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBIOCQFTMNSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Thiazolidine-2,4-dione (2.55 g, 21.79 mmol) and 4-(4-Formyl-2-methoxy-phenoxy)-3-trifluoromethyl-benzonitrile (21.79 mmol) were dissolved in toluene (150 mL) and treated with benzoic acid (3.27 mmol) and piperidine (2.83 mmol). The flask was equipped with a Dean-Stark trap, and the reaction was refluxed in a 130° C. oil bath for 12 h. After cooling to RT, the product was collected by filtration and triturated with hexanes to afford the title compound. 1H NMR (400 Hz, DMSO-d6) δ 12.68 (NH), 8.32 (d, 1H), 8.00 (dd, 1H), 7.83 (s, 1H), 7.49 (d, 1H), 7.36 (d, 1H), 7.26 (dd, 1H), 6.90 (d, 1H), 3.77 (s, 3H); LC/MS (m/z) [M+1]+ 421.0 (calculated for C19H12F3N2O4S, 421.04).
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
4-(4-Formyl-2-methoxy-phenoxy)-3-trifluoromethyl-benzonitrile
Quantity
21.79 mmol
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reactant
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Quantity
150 mL
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solvent
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3.27 mmol
Type
reactant
Reaction Step Two
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2.83 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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COc1cc(C=O)ccc1Oc1ccc(C#N)cc1C(F)(F)F
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